molecular formula C6H10FN B11768184 2-Fluoro-7-azabicyclo[2.2.1]heptane

2-Fluoro-7-azabicyclo[2.2.1]heptane

Cat. No.: B11768184
M. Wt: 115.15 g/mol
InChI Key: PKXDHOVMMXZUJV-UHFFFAOYSA-N
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Description

2-Fluoro-7-azabicyclo[221]heptane is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions such as temperature and pressure are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly electrophilic substitution, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various electrophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pressure play a significant role in determining the efficiency and yield of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-Fluoro-7-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions and the nature of the interacting molecules. The presence of the fluorine atom and the nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: This compound lacks the fluorine atom but shares the bicyclic structure with 2-Fluoro-7-azabicyclo[2.2.1]heptane.

    7-Azabicyclo[2.2.1]heptane: Similar in structure but without the fluorine substitution.

    2-Fluoro-3-(substituted pyridinyl)-7-deschloroepibatidine:

Uniqueness

The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

2-fluoro-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10FN/c7-5-3-4-1-2-6(5)8-4/h4-6,8H,1-3H2

InChI Key

PKXDHOVMMXZUJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2)F

Origin of Product

United States

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